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Compound of Interest

Compound Name: 3-Decenoic acid

Cat. No.: B1236714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Decenoic acid is a monounsaturated medium-chain fatty acid with the chemical formula

C₁₀H₁₈O₂. It exists as two geometric isomers, cis (Z) and trans (E), which may exhibit distinct

physical and biological properties. This technical guide provides a comprehensive overview of

the chemical properties, structure, and potential biological activities of 3-decenoic acid, with a

focus on data relevant to research and drug development.

Chemical and Physical Properties
The chemical and physical properties of 3-decenoic acid are summarized in the table below. It

is important to note that some properties may vary slightly depending on the isomeric form and

the purity of the sample.
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Property Value Source(s)

Molecular Formula C₁₀H₁₈O₂ [1]

Molecular Weight 170.25 g/mol

IUPAC Name
(E)-dec-3-enoic acid / (Z)-dec-

3-enoic acid

CAS Number

15469-77-9 (isomer

unspecified), 53678-20-9 ((E)-

isomer), 2430-93-5 ((Z)-

isomer)

Melting Point 16-18 °C

Boiling Point 158 °C at 760 mmHg

Density 0.933 - 0.939 g/cm³ at 25 °C

Solubility
Soluble in alcohol; sparingly

soluble in water.

Appearance Colorless to pale yellow liquid

Chemical Structure
3-Decenoic acid is a carboxylic acid with a ten-carbon chain and a double bond located

between the third and fourth carbon atoms from the carboxyl group. The presence of this

double bond gives rise to cis and trans (or Z and E) geometric isomers.

(Z)-3-Decenoic acid (cis-isomer): In this configuration, the carbon chains on either side of

the double bond are on the same side.

(E)-3-Decenoic acid (trans-isomer): In this configuration, the carbon chains on either side of

the double bond are on opposite sides.

The stereochemistry of the double bond significantly influences the molecule's shape and can

affect its biological activity.
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Experimental Protocols
Synthesis of 3-Decenoic Acid
A detailed, step-by-step protocol for the synthesis of 3-decenoic acid is not readily available in

the searched literature. However, plausible synthetic routes can be derived from established

organic chemistry reactions.

1. Modified Knoevenagel Condensation for (E)-alk-3-enoic acids:

This method has been reported for the high-yield and stereoselective synthesis of (E)-alk-3-

enoic acids.

Reactants: A straight-chain aldehyde (heptanal for 3-decenoic acid synthesis) and malonic

acid.

Catalyst: Piperidinium acetate.

Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Procedure:

Dissolve the aldehyde and malonic acid in the chosen solvent.

Add the piperidinium acetate catalyst.

Heat the reaction mixture (e.g., to 100 °C) and monitor the reaction progress by a suitable

technique like Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is worked up to isolate the (E)-3-decenoic acid.

This typically involves acidification, extraction with an organic solvent, and purification by

distillation or chromatography.

2. Wittig Reaction:

The Wittig reaction is a versatile method for alkene synthesis from aldehydes and ketones. To

synthesize 3-decenoic acid, a Wittig reagent would be reacted with an appropriate aldehyde.
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Reactants: A phosphonium ylide (Wittig reagent) and an aldehyde. For the synthesis of 3-
decenoic acid, one could envision reacting a stabilized ylide derived from a phosphonium

salt of an ester of bromoacetic acid with heptanal.

Procedure:

Preparation of the Wittig reagent: A triphenylphosphine is reacted with an appropriate

halo-ester to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-

butyllithium) to generate the ylide.

Reaction with the aldehyde: The ylide is then reacted with heptanal.

Hydrolysis: The resulting α,β-unsaturated ester is then hydrolyzed to yield 3-decenoic
acid. The stereoselectivity of the Wittig reaction can be influenced by the nature of the

ylide and the reaction conditions.

Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard technique for the analysis of fatty acids. Due to their polarity, fatty acids

are often derivatized to more volatile esters (e.g., methyl esters) before analysis. A detailed

protocol for a similar fatty acid is available and can be adapted.

Sample Preparation and Derivatization:

The 3-decenoic acid sample is dissolved in a suitable solvent (e.g., methanol).

For methylation, a reagent such as boron trifluoride in methanol (BF₃-methanol) is added,

and the mixture is heated.

After cooling, the resulting fatty acid methyl esters (FAMEs) are extracted with an organic

solvent like hexane.

GC-MS Conditions:

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate.

Injector and Detector Temperatures: Optimized for the analysis of FAMEs.

Temperature Program: A temperature gradient is used to separate the FAMEs based on

their boiling points.

Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrum is

compared to a library for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 3-decenoic
acid, including the determination of the double bond's stereochemistry.

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

¹H NMR: The chemical shifts and coupling constants of the vinylic protons can be used to

distinguish between the cis and trans isomers. In the trans isomer, the coupling constant

between the vinylic protons is typically larger (around 15 Hz) than in the cis isomer (around

10 Hz).

¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent carbons

can also provide information about the isomer.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in 3-decenoic acid.

Characteristic Absorptions:

A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).

A strong C=O stretch from the carboxylic acid group (around 1710 cm⁻¹).

A C=C stretch from the alkene group (around 1650 cm⁻¹).

C-H stretches from the alkyl chain (around 2900 cm⁻¹).
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The out-of-plane C-H bending vibration of the double bond can help distinguish between

cis (around 700 cm⁻¹) and trans (around 970 cm⁻¹) isomers.

Biological Activity and Potential Signaling Pathways
While research on the specific biological activities of 3-decenoic acid is ongoing, studies on

closely related fatty acids provide insights into its potential mechanisms of action. A notable

area of interest is its antimicrobial and biofilm-modulating properties.

Antimicrobial and Biofilm Dispersion Activity
Studies on cis-2-decenoic acid, a structural isomer, have shown that it acts as a signaling

molecule in bacteria, inducing the dispersion of biofilms. This effect is believed to be, at least in

part, due to its ability to increase the permeability of the bacterial cell membrane. This

increased permeability can also potentiate the effects of conventional antibiotics.

The proposed mechanism involves the insertion of the fatty acid into the bacterial cell

membrane, disrupting its integrity and leading to leakage of intracellular components. This

disruption can also affect the function of membrane-bound proteins involved in biofilm

formation and maintenance.
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Caption: Potential mechanism of 3-Decenoic acid on bacterial cells.
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Potential Anti-Inflammatory Signaling
While direct evidence for 3-decenoic acid is limited, its saturated counterpart, decanoic acid,

has been shown to modulate inflammatory pathways. It is plausible that 3-decenoic acid could

exert similar effects. Decanoic acid has been reported to inhibit the activation of the NF-κB

(nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB

pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the

production of pro-inflammatory cytokines.
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Caption: Potential inhibition of the NF-κB pathway by 3-Decenoic acid.

Conclusion
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3-Decenoic acid is a medium-chain fatty acid with interesting chemical and potential biological

properties. Its ability to exist as cis and trans isomers adds a layer of complexity to its

characterization and biological evaluation. While further research is needed to fully elucidate its

synthesis, mechanism of action, and therapeutic potential, the available data suggests that it

may be a valuable molecule for the development of novel antimicrobial and anti-inflammatory

agents. The experimental protocols and data presented in this guide provide a solid foundation

for researchers and drug development professionals to further explore the scientific and

therapeutic landscape of 3-decenoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

